REACTION_CXSMILES
|
C(O[CH:4]=[C:5]([C:8]#[N:9])[C:6]#[N:7])C.C(N(CC)CC)C.Cl.[CH:18]1([NH:24][NH2:25])[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1>C(O)C>[NH2:9][C:8]1[N:24]([CH:18]2[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]2)[N:25]=[CH:4][C:5]=1[C:6]#[N:7] |f:2.3|
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Name
|
|
Quantity
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2.43 g
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Type
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reactant
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Smiles
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C(C)OC=C(C#N)C#N
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Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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Cl.C1(CCCCC1)NN
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Name
|
|
Quantity
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36 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is refluxed for 20 min
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Duration
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20 min
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Type
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TEMPERATURE
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Details
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cooled
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Type
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CUSTOM
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Details
|
The solvent is stripped off in a rotary evaporator
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Type
|
WASH
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Details
|
washed with aqueous sodium bicarbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product is chromatographed on silica gel (mobile phase: dichloromethane/methanol 0-10%)
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=NN1C1CCCCC1)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |